3-(4-methoxyphenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one
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Overview
Description
The compound “3-(4-methoxyphenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one core, which is a type of heterocyclic compound. Attached to this core are various functional groups, including a methoxyphenyl group, a phenylpiperazin-1-yl group, and an ethoxy group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve reductive amination, a common method for the synthesis of amines . This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.Scientific Research Applications
Neuroprotection and Anti-neuroinflammatory Activity
Neuroprotection is a critical strategy for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Researchers have explored the potential of this compound in safeguarding neuronal function and structure . Key findings include:
The mechanism of action involves inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway. These findings suggest that triazole-pyrimidine-based compounds hold promise as neuroprotective and anti-neuroinflammatory agents.
Drug Delivery Systems
The ethoxy group in the compound suggests potential for drug delivery applications. Researchers could explore its use as a carrier for targeted drug delivery to specific tissues or organs.
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O4/c1-21-28(22-8-10-24(33-2)11-9-22)29(32)26-13-12-25(20-27(26)35-21)34-19-18-30-14-16-31(17-15-30)23-6-4-3-5-7-23/h3-13,20H,14-19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRRVTPOQLKAPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one |
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